molecular formula C25H21N3O3 B11020707 N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11020707
M. Wt: 411.5 g/mol
InChI Key: VXDYZCXUQJGNPK-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring two distinct aromatic substituents: a 3-methoxyphenyl group at the quinoline’s 2-position and a 3-acetamidophenyl group attached via the carboxamide linkage.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16(29)26-18-8-6-9-19(14-18)27-25(30)22-15-24(17-7-5-10-20(13-17)31-2)28-23-12-4-3-11-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

VXDYZCXUQJGNPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Positional Isomers

N-(4-Acetamidophenyl)-2-(3-Methoxyphenyl)quinoline-4-Carboxamide (Y042-3646) Substituents: 4-Acetamidophenyl (vs. 3-acetamidophenyl in the target compound) and 3-methoxyphenyl.

2-(3-Methoxyphenyl)-N-Phenylquinoline-4-Carboxamide (CAS 541521-33-9) Substituents: Phenyl group (lacking the acetamido moiety) at the carboxamide position. Key Differences: The absence of the acetamido group reduces polarity, likely decreasing aqueous solubility compared to the target compound.

Derivatives with Alkylamine and Heterocyclic Substituents

Compounds such as 5a1–5a7 (Evidences 1, 2, 6, 7) share the quinoline-4-carboxamide core but feature dimethylaminopropyl or cyclic amine side chains. For example:

  • 5a1: N-(3-(Dimethylamino)propyl)-2-(2-(3-(4-methylpiperazinyl)propanamido)phenyl)quinoline-4-carboxamide. Yield: 64%, Melting Point: 182.3–184.2°C, Purity: 99.4% . Comparison: The dimethylaminopropyl group introduces basicity, which may improve solubility in acidic environments (e.g., physiological pH) compared to the target compound’s neutral acetamido group.
  • 5a6 : Features a branched alkylamine side chain.
    • Yield : 55%, Melting Point : 171.5–173.4°C, Purity : 98.8% .
    • Comparison : Flexible alkyl chains may enhance membrane permeability but reduce crystallinity (e.g., 5a7 is a brown oil) .

Thienoquinoline and Fused-Ring Analogues

  • 3-Amino-N-(4-Chlorophenyl)-6-Ethoxythieno[2,3-b]quinoline-2-Carboxamide Structure: Thiophene ring fused to quinoline, with ethoxy and chloro substituents.

Physicochemical Comparison

Compound Substituents (Quinoline-4-Carboxamide) Yield (%) Melting Point (°C) Purity (%) Reference
Target Compound 3-Acetamidophenyl, 3-methoxyphenyl - - -
N-(4-Acetamidophenyl)-... (Y042-3646) 4-Acetamidophenyl, 3-methoxyphenyl - - -
5a1 Dimethylaminopropyl, 4-methylpiperazine 64 182.3–184.2 99.4
5a6 Branched alkylamine 55 171.5–173.4 98.8
2-(3-Methoxyphenyl)-N-phenyl-... Phenyl - - -

Notes:

  • The target compound’s lack of reported synthetic data limits direct comparisons.
  • Alkylamine derivatives (e.g., 5a1, 5a6) exhibit higher melting points than oil-like analogs (e.g., 5a7), suggesting acetamido groups may similarly enhance crystallinity .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antimalarial properties. Its unique structural features, including an acetylamino group and a methoxyphenyl substituent, contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3O3C_{25}H_{21}N_{3}O_{3}, with a molecular weight of approximately 411.5 g/mol. The compound's structure can be represented as follows:

N 3 acetylamino phenyl 2 3 methoxyphenyl quinoline 4 carboxamide\text{N 3 acetylamino phenyl 2 3 methoxyphenyl quinoline 4 carboxamide}

This structure includes:

  • Quinoline core : A bicyclic aromatic compound known for its biological activities.
  • Acetylamino group : Enhances solubility and may influence biological interactions.
  • Methoxyphenyl substituent : Contributes to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In a study involving various quinoline-2-carboxamides, compounds similar to this compound demonstrated notable activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium .

CompoundActivity against M. tuberculosisIC50 (µM)
N-Cycloheptylquinoline-2-carboxamideHigher than isoniazid16.3
N-Cyclohexylquinoline-2-carboxamideHigher than pyrazinamide12.1
This compoundNot yet tested-

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. A study found that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is influenced by their structural modifications. The presence of the acetylamino and methoxy groups in this compound enhances its interaction with biological targets compared to other derivatives lacking these groups .

Case Studies

  • In vitro Studies : A series of in vitro assays were conducted to evaluate the efficacy of various quinoline derivatives against different bacterial strains. Compounds were screened for their ability to inhibit the growth of M. tuberculosis, with several showing promising results.
  • Toxicity Assessment : Toxicity studies on human cell lines indicated that while some quinoline derivatives exhibited antimicrobial activity, they maintained low toxicity levels, making them suitable candidates for further development .

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